molecular formula C25H31NO4 B13876855 4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate

4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate

Cat. No.: B13876855
M. Wt: 409.5 g/mol
InChI Key: XUVXAOHLQNEZNI-UHFFFAOYSA-N
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Description

4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of the piperidine nitrogen: The piperidine nitrogen is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

    Benzylation: The protected piperidine is then benzylated at the 4-position using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxylation: The benzylated piperidine is further reacted with carbon dioxide or a suitable carboxylating agent to introduce carboxylate groups at the 1 and 4 positions.

    Deprotection: The final step involves the removal of the tert-butyl protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of new benzyl or tert-butyl derivatives.

Scientific Research Applications

4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate: Similar structure with an ethyl group instead of a benzyl group.

    tert-butyl 4-anilinopiperidine-1-carboxylate: Similar piperidine core with different substituents.

Uniqueness

4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical properties and potential applications. Its specific combination of functional groups makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C25H31NO4/c1-24(2,3)30-23(28)26-16-14-25(15-17-26,18-20-10-6-4-7-11-20)22(27)29-19-21-12-8-5-9-13-21/h4-13H,14-19H2,1-3H3

InChI Key

XUVXAOHLQNEZNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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